VULM 1457: A Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor for Hyperlipidemia and Related Complications
VULM 1457: A Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor for Hyperlipidemia and Related Complications
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
VULM 1457 is a potent, orally active inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, VULM 1457 effectively reduces the synthesis and secretion of cholesteryl esters, leading to significant hypolipidemic effects. This whitepaper provides an in-depth technical overview of VULM 1457, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols based on published literature. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of VULM 1457 for the treatment of hypercholesterolemia, atherosclerosis, and associated metabolic disorders.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acyl-CoA:Cholesterol Acyltransferase (ACAT) plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. These esters are the primary storage form of cholesterol within cells and are also a major component of lipoproteins. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering plasma cholesterol levels and preventing the progression of atherosclerosis.
VULM 1457, with the chemical name 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea, is a novel and potent ACAT inhibitor.[1] Preclinical studies have demonstrated its significant hypolipidemic activity and anti-atherogenic properties.[1] Furthermore, VULM 1457 has been shown to exert protective effects in the context of myocardial ischemia-reperfusion injury and to modulate the adrenomedullin signaling pathway, suggesting a broader therapeutic potential beyond lipid lowering.
This document aims to consolidate the existing scientific knowledge on VULM 1457, presenting a detailed analysis of its pharmacological profile for the scientific community.
Mechanism of Action
The primary mechanism of action of VULM 1457 is the direct inhibition of the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT). ACAT is located in the endoplasmic reticulum and is responsible for the esterification of free cholesterol to fatty acyl-CoA, forming cholesteryl esters.
By inhibiting ACAT, VULM 1457 exerts its effects through several interconnected pathways:
-
Reduced Intracellular Cholesteryl Ester Accumulation: Inhibition of ACAT prevents the buildup of cholesteryl esters within cells, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.
-
Downregulation of Cholesterol Absorption and Lipoprotein Secretion: In intestinal cells, ACAT inhibition reduces the absorption of dietary cholesterol and the secretion of cholesterol-rich chylomicrons. In the liver, it decreases the assembly and secretion of very-low-density lipoproteins (VLDL).
-
Modulation of Adrenomedullin Signaling: VULM 1457 has been shown to significantly reduce the production and secretion of adrenomedullin (AM), a peptide with vasodilatory and proliferative effects.[2][3] It also down-regulates AM receptors on human hepatoblastic cells (HepG2).[2][3] This action may contribute to its anti-proliferative effects and its protective role in the cardiovascular system.
The following diagram illustrates the proposed signaling pathway for VULM 1457's action.
Preclinical Efficacy Data
The efficacy of VULM 1457 has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
In Vivo Efficacy in Animal Models
Studies in diabetic and non-diabetic hamsters and rats fed a high-cholesterol diet have demonstrated the potent hypolipidemic effects of VULM 1457.
Table 1: Effect of VULM 1457 on Plasma and Liver Lipids in Diabetic-Hypercholesterolemic Rats
| Parameter | Diabetic-Hypercholesterolemic Control | VULM 1457 (50 mg/kg/day) | % Change |
| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 | ↓ 41.4% |
| Liver Total Cholesterol (mg/g) | 7.4 ± 1.0 | 3.9 ± 0.2 | ↓ 47.3% |
| Data from a study in streptozotocin-induced diabetic rats fed a fat-cholesterol diet for 5 days.[2] |
Table 2: Effect of VULM 1457 on Serum Lipids in Hamsters on a High Cholesterol-Lipid Diet
| Animal Model | Parameter | High Cholesterol-Lipid Diet | + VULM 1457 |
| Non-diabetic Hamsters | Serum Cholesterol | Increased | Lowered |
| Diabetic Hamsters | Serum Cholesterol | Further Increased | Lowered |
| Serum Triglycerides | Further Increased | Lowered | |
| Qualitative summary from a 3-month study. Specific quantitative data was not available in the reviewed abstracts. |
In Vitro Efficacy in a Human Cell Line
Experiments using the human hepatoblastoma cell line, HepG2, have elucidated the effects of VULM 1457 on adrenomedullin signaling.
Table 3: Effect of VULM 1457 on Adrenomedullin (AM) System in Hypoxic HepG2 Cells
| VULM 1457 Concentration | Effect on AM Receptors | Effect on AM Secretion |
| 0.03 µM | Significantly down-regulated | Reduced |
| 0.1 µM | Significantly down-regulated | Reduced |
| Data from studies on HepG2 cells exposed to hypoxia.[2][3] |
Table 4: Effect of VULM 1457 on Adrenomedullin (AM) Receptor Binding in Hypoxic HepG2 Cells
| Treatment | Bmax (fmol/mg protein) | KD (nM) |
| Hypoxic Control | Not reported in abstract | Not reported in abstract |
| VULM 1457 (0.1 µM) | 127 ± 10 | 0.06 ± 0.11 |
| Bmax: Maximum number of binding sites; KD: Dissociation constant. Data reflects specific [¹²⁵I]AM binding. |
Experimental Protocols
The following sections provide a summary of the experimental methodologies used in the key studies of VULM 1457, based on the available information from published abstracts. For complete and detailed protocols, readers are directed to the original research articles.
In Vivo Studies in Rodent Models
Objective: To evaluate the hypolipidemic effects of VULM 1457 in diabetic and non-diabetic hypercholesterolemic animal models.
Animal Models:
-
Diabetic-Hypercholesterolemic Rats: Male Wistar rats. Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ). The animals were subsequently fed a high-fat, high-cholesterol diet.
-
Diabetic and Non-diabetic Hamsters: Hamsters were rendered diabetic (details of induction not specified in abstracts) and, along with non-diabetic controls, were fed a high cholesterol-lipid (HCHL) diet for 3 months.
Drug Administration:
-
VULM 1457 was administered as an admixture to the diet at a dose of 50 mg/kg/day for 5 days in the rat study. The formulation and administration details for the hamster study were not specified in the reviewed abstracts.
Sample Collection and Analysis:
-
Blood samples were collected for the determination of plasma/serum levels of total cholesterol and triglycerides.
-
Liver tissue was collected for the analysis of hepatic cholesterol content.
-
Biochemical analyses were performed using standard enzymatic colorimetric methods.
-
In the hamster study, red blood cell (RBC) velocity in the paw microcirculation was measured using capillary microscopy as an indicator of microvascular function.
The following workflow diagram summarizes the in vivo experimental process.
In Vitro Studies in HepG2 Cells
Objective: To investigate the effect of VULM 1457 on the adrenomedullin system in a human liver cell line.
Cell Line:
-
Human hepatoblastoma cell line, HepG2.
Experimental Conditions:
-
Cells were cultured under standard conditions and exposed to hypoxia to induce adrenomedullin expression. The specific duration and oxygen concentration for hypoxia were not detailed in the abstracts.
-
Cells were treated with VULM 1457 at concentrations of 0.03 µM and 0.1 µM.
Assays Performed:
-
Adrenomedullin Receptor Binding Assay: Specific binding of [¹²⁵I]-labeled adrenomedullin to HepG2 cell membranes was measured to determine the maximum number of binding sites (Bmax) and the dissociation constant (KD).
-
Adrenomedullin Secretion Assay: The concentration of adrenomedullin secreted into the cell culture medium was quantified using a radioimmunoassay (RIA).
-
Adrenomedullin mRNA Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the expression levels of adrenomedullin mRNA.
-
Cell Proliferation Assay: The incorporation of [³H]thymidine was measured to assess the rate of cell proliferation.
The workflow for the in vitro experiments is depicted below.
Conclusion
VULM 1457 is a potent ACAT inhibitor with significant hypolipidemic and anti-atherogenic properties demonstrated in preclinical models. Its dual mechanism of action, involving both the inhibition of cholesterol esterification and the modulation of the adrenomedullin signaling pathway, makes it an attractive candidate for further investigation in the treatment of dyslipidemia, atherosclerosis, and potentially other related cardiovascular and metabolic diseases. The data summarized in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of VULM 1457. Further studies, including detailed pharmacokinetic and toxicology assessments, as well as clinical trials, are warranted to establish its safety and efficacy in humans.
